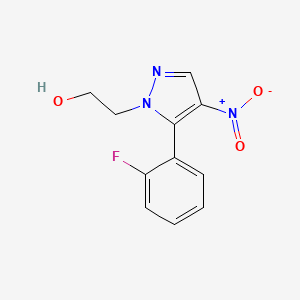
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group and a nitro group attached to the pyrazole ring, along with an ethanol moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents. Finally, the ethanol moiety can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .
化学反应分析
Types of Reactions
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and Lewis acids (e.g., AlCl₃).
Major Products Formed
Oxidation: Formation of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Fluorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, featuring a fluorophenyl group.
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: A compound with similar functional groups but different core structure.
Uniqueness
2-(5-(2-Fluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the combination of its functional groups and the pyrazole core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C11H10FN3O3 |
|---|---|
分子量 |
251.21 g/mol |
IUPAC 名称 |
2-[5-(2-fluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10FN3O3/c12-9-4-2-1-3-8(9)11-10(15(17)18)7-13-14(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI 键 |
SLFPVKIACVRBMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


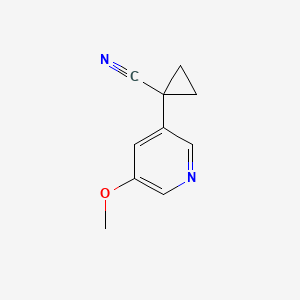
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
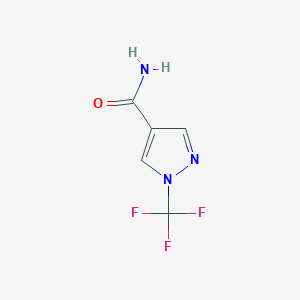

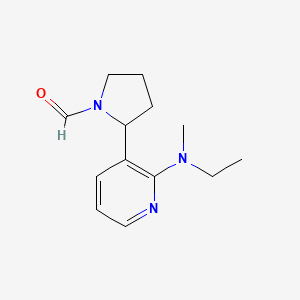
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)


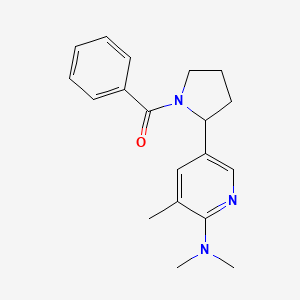
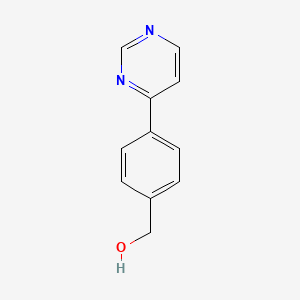
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)
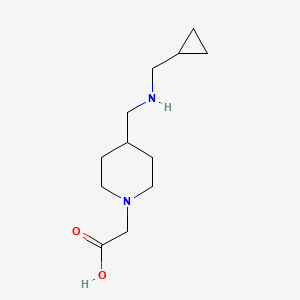
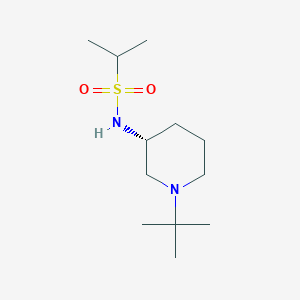
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
